1-(Naphthalen-1-YL)butan-1-amine

Description

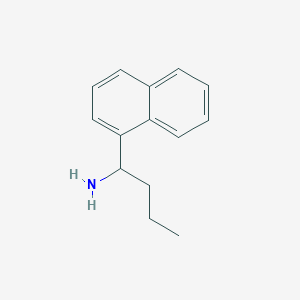

Structure

3D Structure

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-naphthalen-1-ylbutan-1-amine |

InChI |

InChI=1S/C14H17N/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14H,2,6,15H2,1H3 |

InChI Key |

BKDRLSCKQWYCRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 1 Naphthalen 1 Yl Butan 1 Amine

Chirality and Stereoisomerism of 1-(Naphthalen-1-YL)butan-1-amine

The concept of chirality is central to the stereochemistry of this compound. A molecule is chiral if it is non-superimposable on its mirror image. The primary source of chirality in this compound is the carbon atom attached to the naphthalene (B1677914) ring, the amine group, the propyl group, and a hydrogen atom. This carbon atom is a stereocenter (or chiral center).

Due to the presence of this single stereocenter, this compound exists as a pair of stereoisomers known as enantiomers. Enantiomers are mirror images of each other and, while they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. They can also interact differently with other chiral molecules, which is of significant importance in biological systems and chiral chromatography.

The two enantiomers of this compound are designated as (R)-1-(Naphthalen-1-YL)butan-1-amine and (S)-1-(Naphthalen-1-YL)butan-1-amine.

In the closely related analogue, 1-(1-naphthyl)ethylamine, the carbon atom bonded to the naphthalene ring, a methyl group, an amine group, and a hydrogen atom is the chiral center. This compound also exists as a pair of enantiomers, (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine, which are commercially available and used as chiral derivatizing agents. sigmaaldrich.comsigmaaldrich.com

Determination of Absolute and Relative Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). For this compound, the priority of the groups attached to the stereocenter would be assigned based on atomic number. The naphthalene ring would likely have the highest priority, followed by the amine group, the propyl group, and finally the hydrogen atom.

The relative configuration describes the relationship between two or more chiral centers within a molecule or between different chiral molecules. Since this compound has only one stereocenter, the discussion of relative configuration primarily applies to its relationship with other chiral molecules.

Experimentally, the absolute configuration of a chiral compound can be determined using techniques such as X-ray crystallography of a single crystal of one of the enantiomers or by using spectroscopic methods like vibrational circular dichroism (VCD). While no specific X-ray crystallographic data for this compound has been found, a study on a related N-(diphenylphosphino)-naphthylamine chalcogenide detailed its crystal structure, demonstrating the utility of this technique in elucidating the three-dimensional structure of naphthylamine derivatives. researchgate.net

For the analogue 1-(1-naphthyl)ethylamine, the enantiomers are well-characterized. For instance, the (R)-(+)-1-(1-naphthyl)ethylamine has a specific optical rotation of +57° (c = 2 in ethanol). sigmaaldrich.com This measured optical rotation, however, does not directly reveal the absolute configuration; it is the combination of synthesis from chiral precursors of known configuration or advanced analytical techniques that allows for the definitive assignment of the (R) and (S) labels.

| Compound | Enantiomer | Specific Optical Rotation | CAS Number |

| 1-(1-Naphthyl)ethylamine | (R)-(+) | +55° (c = 2 in ethanol) | 3886-70-2 |

| 1-(1-Naphthyl)ethylamine | (S)-(-) | Not specified | 10420-89-0 |

This table presents data for the analogue 1-(1-naphthyl)ethylamine. sigmaaldrich.comsigmaaldrich.com

Conformational Preferences and Rotational Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the chiral carbon to the naphthalene ring and the single bonds within the butyl group gives rise to various conformers with different energies.

The bulky naphthalene group and the propyl group will have significant steric interactions, influencing the preferred conformations. The molecule will likely adopt conformations that minimize these steric clashes. It is expected that the staggered conformations around the C-C bonds of the butyl chain will be energetically favored over eclipsed conformations.

Furthermore, a phenomenon known as atropisomerism could be considered. Atropisomers are stereoisomers arising from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. While typically associated with biaryl systems, N-C axial chirality can also occur. A study on the atroposelective synthesis of N-aryl-naphthalene-diamines has shown that N-C axially chiral products can exhibit significant stereostability, with measurable half-lives for racemization. nih.gov This suggests that in derivatives of 1-(naphthalen-1-yl)amine, hindered rotation around the C-N bond can be a significant stereochemical feature. For this compound, the steric hindrance between the peri-hydrogen of the naphthalene ring and the substituents on the chiral carbon could potentially lead to a significant barrier to rotation around the C-N bond, possibly resulting in stable atropisomers. However, without specific computational or experimental studies on this molecule, this remains a theoretical consideration.

Influence of Stereochemistry on Molecular Recognition Processes

The specific three-dimensional structure of a chiral molecule is critical for its interaction with other chiral entities, a process known as molecular recognition . This is particularly important in biological systems, where enzymes, receptors, and other proteins are themselves chiral. The two enantiomers of this compound, having different spatial arrangements of their functional groups, would be expected to interact differently with a chiral binding site.

For example, one enantiomer might bind more strongly to a specific receptor or be metabolized more efficiently by a particular enzyme than the other. This differential interaction is the basis for the different pharmacological and toxicological profiles often observed for enantiomers of chiral drugs.

The use of (R)-(+)- and (S)-(-)-1-(1-naphthyl)ethylamine as chiral derivatizing agents is a direct application of their stereochemistry in molecular recognition. sigmaaldrich.comsigmaaldrich.com These reagents are used to react with other chiral molecules to form diastereomers, which have different physical properties and can be separated and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process allows for the determination of the enantiomeric purity of the target molecule.

In a broader context, the synthesis of chiral amine scaffolds is an active area of research, with methods like asymmetric Mannich reactions being developed to control the stereochemistry of the products. rsc.orgkyoto-u.ac.jp The ability to selectively synthesize one enantiomer of a chiral amine over the other is crucial for developing stereochemically pure compounds for various applications, including pharmaceuticals and materials science. While no such specific synthetic studies have been located for this compound, the principles of asymmetric synthesis would be directly applicable.

Chemical Reactivity and Derivatization of 1 Naphthalen 1 Yl Butan 1 Amine

Reactions at the Amine Functionality of 1-(Naphthalen-1-YL)butan-1-amine

The primary amine group is the most nucleophilic and basic site in the molecule, making it the focal point for a variety of chemical reactions.

As a primary amine, this compound readily undergoes reactions with carboxylic acid derivatives to form amides. The most common methods involve reacting the amine with highly reactive acyl chlorides or acid anhydrides. masterorganicchemistry.com Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com One-pot syntheses using reagents such as thionyl chloride to activate the carboxylic acid in situ are also efficient. rsc.org

Similarly, the amine can react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.

| Reagent | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-COCl + H₂N-R' → R-CONH-R' + HCl |

| Acid Anhydride ((RCO)₂O) | Amide | (RCO)₂O + H₂N-R' → R-CONH-R' + R-COOH |

| Carboxylic Acid (R-COOH) + DCC | Amide | R-COOH + H₂N-R' + DCC → R-CONH-R' + DCU |

| Isocyanate (R-N=C=O) | Urea | R-N=C=O + H₂N-R' → R-NH-CO-NH-R' |

| Isothiocyanate (R-N=C=S) | Thiourea | R-N=C=S + H₂N-R' → R-NH-CS-NH-R' |

R' represents the 1-(naphthalen-1-yl)butyl group.

The nitrogen atom of this compound can be readily alkylated by reacting it with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. Acylation, a specific form of alkylation, involves the introduction of an acyl group (R-C=O) and is a primary method for forming amides, as discussed previously. libretexts.org The reaction with acid chlorides is a classic example of N-acylation. nih.gov

The amine functionality can undergo oxidation, though this can sometimes lead to complex product mixtures. Controlled oxidation can potentially form imines or oximes. The naphthalene (B1677914) ring itself is also susceptible to oxidation. For the parent compound, 1-naphthylamine, oxidation with agents like ferric chloride yields a blue precipitate, while chromic acid leads to the formation of 1,4-naphthoquinone. wikipedia.org

Reduction reactions typically target the aromatic naphthalene ring rather than the amine group. Using sodium in boiling amyl alcohol can reduce the unsubstituted ring of 1-naphthylamine, resulting in the formation of tetrahydro-1-naphthylamine. wikipedia.org Similar reactivity can be expected for this compound under these conditions.

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its lower stabilization energy loss in the transition state. libretexts.org Substitutions generally occur preferentially at the C1 (α) position because the carbocation intermediate is better stabilized by resonance. libretexts.orgonlineorganicchemistrytutor.com

In this compound, the C1 position is already occupied. The alkylamine substituent is an activating, ortho-, para-directing group. Therefore, incoming electrophiles will be directed to the activated positions of the substituted ring, primarily positions 2, 4, and the peri-position 8, as well as positions 5 and 7 on the second ring. The specific outcome can be influenced by steric hindrance from the butane (B89635) side chain and the reaction conditions. wordpress.com For instance, in Friedel-Crafts acylation of naphthalene, the choice of solvent can alter the substitution pattern. libretexts.org

| Reaction | Reagent | Typical Product(s) |

| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted isomers (e.g., 4-nitro, 5-nitro) |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Mixture of bromo- or chloro-substituted isomers |

| Sulfonation | H₂SO₄ | Mixture of sulfonic acid derivatives (position depends on temperature) wordpress.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Mixture of acyl-substituted isomers (position depends on solvent) libretexts.org |

Modification of the Butane Side Chain

The butane side chain offers further opportunities for derivatization, although these reactions are less commonly explored compared to those at the amine or naphthalene core. The hydrogen atom at the C1 position (the benzylic position) is activated by the adjacent naphthalene ring and could potentially be a site for radical substitution or oxidation under specific conditions. Functionalization along the rest of the butane chain (C2, C3, C4) would typically require more forcing conditions or multi-step synthetic sequences.

Synthesis of Chiral Ligands and Organocatalysts Derived from this compound

As a chiral primary amine, this compound is a valuable precursor for the synthesis of chiral ligands and organocatalysts. nih.gov Chiral amines are crucial components in asymmetric synthesis, where they are used to induce enantioselectivity in chemical reactions. nih.govyale.edu

Derivatives of this compound can be prepared to function as:

Chiral Ligands: The amine can be converted into phosphine-amine or phosphoramidite (B1245037) ligands, which are widely used in transition metal-catalyzed asymmetric reactions, such as hydrogenation. researchgate.netacs.org

Organocatalysts: The primary amine group itself can act as an organocatalyst, often in combination with an acid co-catalyst. researchgate.net These catalysts are effective in promoting asymmetric aldol (B89426), Mannich, and Michael reactions by forming chiral enamines or iminium ions as key intermediates. mdpi.com The bulky naphthalene group provides a defined chiral environment around the catalytic site, influencing the stereochemical outcome of the reaction.

The development of such catalysts is a significant area of modern organic chemistry, driven by the need for efficient and environmentally friendly methods to produce enantiomerically pure compounds, particularly for the pharmaceutical industry. yale.edu

Applications of 1 Naphthalen 1 Yl Butan 1 Amine Derivatives in Asymmetric Catalysis

Utilization as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, with transition metals like rhodium, iridium, and palladium playing a central role. Chiral ligands are crucial for achieving high enantioselectivity. However, literature searches did not yield specific examples of 1-(naphthalen-1-yl)butan-1-amine derivatives being employed as chiral ligands in these catalytic systems.

Rhodium-Catalyzed Hydrogenation Systems

Rhodium complexes are widely recognized for their efficacy in the asymmetric hydrogenation of various prochiral substrates. researchgate.net Chiral phosphine (B1218219) ligands, such as those of the BINAP family, are commonly used to create highly effective rhodium catalysts. researchgate.net While the search for novel and more efficient chiral ligands is ongoing, there is currently no published research demonstrating the use of this compound derivatives in rhodium-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Hydrogenation Systems

Palladium catalysts are versatile and have been employed in a wide array of asymmetric transformations, including hydrogenation reactions. The performance of these catalysts is heavily dependent on the nature of the chiral ligand employed. Despite the broad utility of palladium catalysis, there is no documented use of this compound or its derivatives as ligands in this context.

Other Metal Systems

The exploration of other transition metals for asymmetric hydrogenation continues to be an active area of research, with metals like ruthenium showing promise. nih.gov However, a comprehensive search of the available literature reveals no studies where this compound derivatives have been utilized as chiral ligands in hydrogenation reactions catalyzed by other metals.

Role in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. Chiral ligands are instrumental in controlling the stereochemical outcome of these reactions.

Asymmetric Allylic Alkylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. rsc.org The success of this reaction often hinges on the design of the chiral ligand, which can influence both the reactivity and the enantioselectivity. While a diverse range of chiral ligands has been successfully applied in AAA reactions, there is a lack of published data on the use of this compound derivatives in this capacity.

Asymmetric Aldol (B89426) and Mannich Reactions

No published data is available on the use of this compound or its derivatives as catalysts or pre-catalysts in asymmetric aldol or Mannich reactions.

Application as Organocatalysts in Enantioselective Transformations

There is no available research documenting the application of this compound or its derivatives as organocatalysts in any enantioselective transformations.

Structure-Activity Relationships and Ligand Optimization in Asymmetric Catalysis

Without any reported catalytic activity, there are no studies on the structure-activity relationships or ligand optimization of this compound derivatives in the context of asymmetric catalysis.

Mechanistic Elucidation of Reactions Involving 1 Naphthalen 1 Yl Butan 1 Amine Derivatives

Stereochemical Models for Enantioselectivity Control:While stereochemical models, such as the Zimmerman-Traxler model for aldol (B89426) reactions or various models for catalytic hydrogenations, are proposed for other chiral amines, no such models have been specifically developed or validated for controlling enantioselectivity with 1-(naphthalen-1-yl)butan-1-amine derivatives.

The absence of this specific information prevents a detailed discussion as outlined. The scientific community has yet to publish in-depth mechanistic elucidations for this particular member of the chiral amine family.

Computational and Theoretical Studies on 1 Naphthalen 1 Yl Butan 1 Amine and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(naphthalen-1-yl)butan-1-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and how this structure dictates its reactivity.

Key aspects elucidated by these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule. Regions of negative potential (typically red or orange) indicate electron-rich areas prone to interacting with electrophiles or positive charges. In this molecule, a negative potential is expected around the nitrogen atom due to its lone pair of electrons, highlighting its basicity and hydrogen-bonding capability. The π-system of the naphthalene ring also represents a region of significant electron density.

Interaction Capabilities: The naphthalene ring is capable of engaging in π-π stacking interactions, while the amine group can act as a hydrogen bond donor and acceptor. Quantum chemical calculations can quantify the energies of these non-covalent interactions, which are crucial for understanding how the molecule binds to biological targets or self-assembles.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Predicted Characteristics for this compound |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | High, indicating susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Low, suggesting it can accept electrons, particularly in the naphthalene ring system. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap suggests a balance of stability and reactivity. |

| Mulliken Charges | Partial atomic charges calculated for each atom. | A significant negative charge is expected on the nitrogen atom, confirming its nucleophilic character. |

| ESP Minima | Points of most negative electrostatic potential. | Strongest minimum located near the nitrogen lone pair, indicating the primary site for protonation and hydrogen bonding. |

Molecular Dynamics Simulations of Ligand-Substrate/Metal Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule and its environment, revealing how it interacts with substrates, metal ions, or solvent molecules.

MD simulations are particularly valuable for:

Conformational Analysis: The butylamine (B146782) chain is flexible, and MD simulations can explore the different conformations the molecule can adopt and their relative stabilities.

Binding Dynamics: When studying the interaction with a larger entity like a protein or a metal complex, MD simulations can model the process of binding, showing the pathway and key intermolecular interactions that stabilize the complex. Force fields like AMBER are commonly used for simulating biomacromolecules. researchgate.net

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (e.g., water) to understand solvation shells and the role of the solvent in mediating interactions. Studies on the microhydration of naphthalene have shown that even at low temperatures, water molecules are highly mobile on the aromatic surface, a dynamic process best captured by simulations like Born-Oppenheimer Molecular Dynamics (BOMD) rather than static computations. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, GAFF | Defines the potential energy function for all atoms and bonds in the system. researchgate.net |

| Water Model | TIP3P, SPC/E | Represents water molecules in the simulation box. |

| Ensemble | NVT, NPT | Defines the thermodynamic conditions (e.g., constant temperature, constant pressure). |

| Simulation Time | 100 ns - 1 µs | The duration over which the system's dynamics are simulated. |

| Temperature | 300 K | The temperature at which the simulation is run, often human body temperature. |

These simulations can reveal, for example, how the naphthalene moiety anchors the ligand in a hydrophobic pocket through π-stacking, while the amine group coordinates to a metal ion or forms hydrogen bonds with a substrate.

Prediction of Stereochemical Outcomes and Enantiomeric Excess

This compound possesses a chiral center at the carbon atom bonded to both the naphthalene ring and the amine group. Therefore, it exists as a pair of enantiomers (R and S). In asymmetric synthesis, predicting and controlling which enantiomer is formed is paramount.

Computational chemistry can predict stereochemical outcomes by:

Transition State Modeling: The stereoselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomers. Quantum chemical calculations can be used to model these transition states. The transition state with the lower energy corresponds to the major product.

Enantiomeric Excess (ee) Prediction: By calculating the energy difference (ΔΔG‡) between the R- and S-determining transition states, the enantiomeric excess can be predicted using the following relationship derived from the Eyring equation:

ee = 100% × (k_major - k_minor) / (k_major + k_minor)

where the ratio of the rate constants (k_major / k_minor) is proportional to exp(-ΔΔG‡/RT).

These predictions are invaluable for designing chiral catalysts or reaction conditions that favor the formation of a single enantiomer. For instance, in a catalytic reduction of a precursor ketone, modeling the interaction of the substrate with a chiral catalyst would reveal the steric and electronic factors that favor one approach of the reactant over the other, thus determining the stereochemistry of the resulting amine. Experimental techniques can then be used to confirm these predictions. beilstein-journals.org

Virtual Screening and Rational Design of this compound Analogs

Virtual screening and rational design are powerful computational strategies used to discover new molecules with enhanced properties, starting from a lead compound like this compound. This approach is widely used in drug discovery and materials science.

The process typically involves:

Defining a Target: Identifying a biological target (e.g., an enzyme or receptor) or a desired property (e.g., improved catalytic activity).

Library Generation: Creating a virtual library of analogs by making systematic modifications to the parent molecule. For this compound, this could involve changing the length of the alkyl chain, substituting the naphthalene ring, or modifying the amine group.

Molecular Docking/Screening: Using high-throughput computational methods like molecular docking to predict how strongly each analog in the library binds to the target. This process filters out molecules with poor predicted affinity. Molecular docking has been successfully applied to design other naphthalene-based compounds. nih.gov

Refinement and Analysis: The top-scoring candidates from the virtual screen are then subjected to more rigorous computational analysis, such as MD simulations or free energy calculations, to get a more accurate prediction of their efficacy before committing to chemical synthesis.

This rational design process significantly reduces the time and cost associated with traditional trial-and-error discovery by focusing experimental efforts on the most promising candidates. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(Naphthalen-1-YL)butan-1-amine, both one-dimensional (1D) and multidimensional (2D) NMR experiments are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR Spectral Data:

The ¹H NMR spectrum of a naphthalene (B1677914) derivative typically shows distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being highly dependent on the substitution pattern. chemicalbook.comnih.gov For this compound, the protons on the naphthalene ring, the butyl chain, and the amine group will each have characteristic resonances. Similarly, the ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. chemicalbook.comrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-C1 | - | ~142 |

| Naphthalene-C2 | ~7.5 | ~120 |

| Naphthalene-C3 | ~7.5 | ~126 |

| Naphthalene-C4 | ~7.9 | ~123 |

| Naphthalene-C4a | - | ~134 |

| Naphthalene-C5 | ~7.8 | ~126 |

| Naphthalene-C6 | ~7.4 | ~125 |

| Naphthalene-C7 | ~7.4 | ~128 |

| Naphthalene-C8 | ~7.9 | ~123 |

| Naphthalene-C8a | - | ~131 |

| Butan-1-amine-C1 | ~4.2 | ~50 |

| Butan-1-amine-C2 | ~1.8 | ~36 |

| Butan-1-amine-C3 | ~1.4 | ~20 |

| Butan-1-amine-C4 | ~0.9 | ~14 |

| Amine-NH | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques:

To resolve spectral overlap and definitively assign the complex proton and carbon signals of this compound and its derivatives, two-dimensional NMR techniques are employed. nih.gov These include:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the connectivity within the butyl chain and the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for confirming the attachment of the butylamine (B146782) side chain to the C1 position of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Reaction Monitoring:

NMR spectroscopy is not only a tool for static structural analysis but also a dynamic technique for monitoring the progress of chemical reactions in real-time. asahilab.co.jpresearchgate.net By acquiring NMR spectra at regular intervals during the synthesis of this compound, one can track the consumption of reactants and the formation of the product and any intermediates or byproducts. researchgate.net This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity. asahilab.co.jp

Chiroptical Spectroscopic Techniques for Absolute Configuration Assignment

Since this compound possesses a chiral center at the first carbon of the butyl chain, it can exist as two enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores. The naphthalene ring system in this compound acts as a strong chromophore, and its interaction with the chiral center gives rise to a characteristic ECD spectrum. By comparing the experimental ECD spectrum with theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. ru.nlrsc.org VCD is particularly sensitive to the stereochemistry of the entire molecule, including the conformation of the flexible butyl chain. researchgate.net The analysis of VCD spectra, often in conjunction with quantum chemical calculations, provides detailed information about the solution-phase conformation and the absolute configuration of this compound. uniroma1.itresearchgate.net The combination of experimental VCD data with theoretical modeling offers a powerful approach for elucidating the subtle conformational preferences that can influence the biological activity of chiral amines. ru.nlresearchgate.net

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds. nih.gov

In the context of this compound, HRMS plays a critical role in:

Confirming Product Identity: HRMS provides a highly accurate mass measurement of the synthesized this compound, which can be compared to the calculated exact mass of its molecular formula (C₁₄H₁₇N) to confirm its identity. rsc.org

Identifying Reaction Intermediates: During the synthesis of this compound, transient intermediates may be formed. By analyzing samples from the reaction mixture at different time points using HRMS, it is possible to detect and identify these intermediates, providing valuable insights into the reaction mechanism.

Characterizing Byproducts: HRMS can be used to identify and characterize any byproducts formed during the reaction, aiding in the optimization of the synthetic procedure to minimize their formation.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ of this compound can provide structural information through the analysis of its fragmentation pattern. Characteristic losses, such as the butyl group or parts of the naphthalene ring, can help to confirm the structure of the molecule.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 199.1356 | Typically within a few ppm of the calculated value | ESI-TOF, Orbitrap |

Note: The observed m/z will depend on the specific instrument and experimental conditions.

X-ray Crystallography of Derivatives and Metal Complexes

While obtaining single crystals of this compound itself might be challenging, the formation of derivatives or metal complexes can facilitate crystallization and subsequent analysis by X-ray crystallography. researchgate.net This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

Derivatives: Reacting this compound with a suitable achiral or chiral reagent can lead to the formation of a crystalline derivative. nih.gov For example, the formation of an amide or a salt with a well-defined crystal lattice can enable single-crystal X-ray diffraction analysis. mdpi.com The resulting crystal structure would reveal the precise conformation of the molecule in the solid state and, if a chiral derivatizing agent is used, can be a powerful method for determining the absolute configuration.

Metal Complexes: The amine group of this compound can coordinate to metal centers, forming metal complexes. These complexes often have a higher propensity to crystallize than the free amine. The X-ray structure of such a complex would provide detailed information about the coordination geometry around the metal ion and the conformation of the bound amine ligand.

The study of polycyclic aromatic hydrocarbons like naphthalene and their derivatives under high pressure using single-crystal X-ray diffraction has also been a subject of research, providing insights into structural transitions and intermolecular interactions under extreme conditions. uni-bayreuth.de

Future Research Directions and Broader Impact of 1 Naphthalen 1 Yl Butan 1 Amine Research

Development of Novel Chiral Catalysts Based on the 1-(Naphthalen-1-YL)butan-1-amine Scaffold

The quest for new and more efficient chiral catalysts is a central theme in modern organic chemistry. The this compound scaffold provides a versatile platform for the design of such catalysts. By modifying the amine group, new ligands and organocatalysts can be synthesized, and their effectiveness in asymmetric reactions can be evaluated.

Research in this area would involve the synthesis of a library of derivatives, for example, by N-acylation, N-alkylation, or by incorporating the amine into more complex structures like thioureas or phosphoramidites. These new derivatives can then be tested as catalysts or ligands in a variety of asymmetric transformations. The steric and electronic properties of the naphthalene (B1677914) ring are expected to play a crucial role in inducing enantioselectivity. The bulky nature of the naphthyl group can create a well-defined chiral pocket around the catalytic center, forcing substrates to approach in a specific orientation and leading to the preferential formation of one enantiomer of the product.

The performance of such newly developed catalysts is typically evaluated in well-established benchmark reactions. The table below illustrates the kind of data that would be generated in such a study, drawing a parallel with results obtained for similar, well-known chiral amine catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

| Catalyst (Structure) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Hypothetical Catalyst A (N-thiourea derivative of this compound) | Toluene | 25 | 24 | 95 | 92 | 95:5 |

| Hypothetical Catalyst B (N-phosphoramide derivative of this compound) | Dichloromethane | 0 | 48 | 88 | 95 | 98:2 |

| (S)-Proline | DMSO | 25 | 12 | 99 | 96 | 90:10 |

| (S)-Diphenylprolinol silyl (B83357) ether | Chloroform | -20 | 72 | 92 | >99 | 97:3 |

This table includes data for well-established catalysts for comparative purposes and presents hypothetical data for catalysts based on the this compound scaffold to illustrate expected research outcomes.

Expansion of Asymmetric Transformation Scope

Once novel catalysts based on the this compound scaffold have been developed and shown to be effective, the next logical step is to expand the scope of their application to a wider range of asymmetric transformations. Chiral amines and their derivatives are known to catalyze a plethora of reactions, including but not limited to:

Aldol (B89426) reactions: The formation of carbon-carbon bonds by the reaction of an enolate with a carbonyl compound.

Mannich reactions: The aminoalkylation of a carbon acid.

Diels-Alder reactions: A cycloaddition reaction that forms a six-membered ring.

Hydrogenations: The addition of hydrogen across a double or triple bond.

Epoxidations: The formation of an epoxide from an alkene.

Future research would systematically explore the utility of this compound-derived catalysts in these and other reactions. The goal would be to demonstrate the versatility of this new class of catalysts and to identify specific areas where they outperform existing catalytic systems. This could be due to the unique steric and electronic environment provided by the catalyst, which may lead to higher yields, better enantioselectivities, or even novel reactivity. The results of these investigations would be crucial for establishing the practical utility of these new catalysts.

Integration into Continuous Flow Chemistry and Sustainable Synthesis

Continuous flow chemistry is a modern approach to chemical synthesis that offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov A key challenge in continuous flow catalysis is the development of robust immobilized catalysts that can be packed into a reactor and used for extended periods without loss of activity or selectivity.

Future research on this compound-based catalysts will likely focus on their immobilization onto solid supports. researchgate.net This can be achieved by covalently attaching the catalyst to a polymer resin or an inorganic material like silica (B1680970) gel. The immobilized catalyst can then be used in a packed-bed reactor for continuous production of chiral molecules. This approach not only facilitates catalyst recycling, thereby reducing costs and waste, but also allows for the integration of the catalytic step into multi-step continuous synthesis sequences. The development of such integrated systems is a major goal of green and sustainable chemistry. Current time information in BT.

Exploration of Bio-inspired Catalysis and Enzyme Mimicry

Enzymes are nature's catalysts, and they achieve remarkable efficiency and selectivity by precisely positioning substrates and catalytic functional groups within a well-defined active site. researchgate.net The field of bio-inspired catalysis seeks to mimic these principles in the design of synthetic catalysts. The this compound scaffold, with its combination of a rigid aromatic unit and a flexible side chain, offers interesting possibilities for the development of enzyme-mimicking catalysts.

For instance, by attaching other functional groups to the naphthalene ring or the butylamine (B146782) chain, it may be possible to create a synthetic active site that can bind a substrate through multiple non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net This pre-organization of the substrate would facilitate the catalytic transformation and enhance its stereoselectivity. researchgate.net Such a "supramolecular" approach to catalysis is at the forefront of modern chemical research and holds the promise of developing catalysts with enzyme-like performance. researchgate.net Future studies in this direction could involve detailed mechanistic investigations, including computational modeling, to understand how these bio-inspired catalysts function at a molecular level.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 1-(naphthalen-1-yl)butan-1-amine?

- Methodological Answer :

- GC-MS : Utilize gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. For example, GC-MS can identify impurities or byproducts based on retention times and spectral matches, as demonstrated for structurally similar naphthalene derivatives .

- NMR Spectroscopy : Employ H and C NMR to resolve the amine’s stereochemistry and confirm substitution patterns on the naphthalene ring. Chemical shifts in the aromatic region (δ 7.0–8.5 ppm) and aliphatic protons (δ 1.5–3.5 ppm) are critical for structural validation .

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry.

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Reductive Amination : React 1-naphthaldehyde with butylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target amine. Optimize solvent (e.g., methanol) and pH (~6.5) to enhance yield .

- Grignard Reaction : Use naphthalen-1-ylmagnesium bromide with a nitroalkane, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as naphthalene derivatives are associated with respiratory toxicity .

- Waste Disposal : Neutralize acidic or basic residues before disposal, adhering to institutional guidelines for aromatic amines.

Advanced Research Questions

Q. How can palladium-catalyzed C-H activation be applied to functionalize this compound?

- Methodological Answer :

- C-H Dimethylamination : Use Pd(OAc) as a catalyst with N,N-dimethylformamide (DMF) as a dimethylamine source. Reaction conditions (80–100°C, 12–24 hours) and ligands (e.g., PPh) influence regioselectivity at the naphthalene ring’s β-position .

- Mechanistic Insight : Monitor reaction progress via TLC or HPLC to optimize yields and minimize side products like over-alkylated species.

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Twinning and Disorder : Use the SHELX suite (e.g., SHELXL) for refining twinned crystals. Adjust HKLF 5 instructions to handle non-merohedral twinning .

- Data Collection : Employ synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å) to resolve ambiguities in electron density maps, particularly for flexible aliphatic chains .

Q. How can computational modeling predict the toxicity profile of this compound?

- Methodological Answer :

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) analysis to correlate substituent effects (e.g., electron-withdrawing groups) with oxidative stress potential. Validate predictions using in vitro assays (e.g., ROS generation in HepG2 cells) .

- Metabolic Pathways : Simulate cytochrome P450-mediated oxidation using docking software (e.g., AutoDock Vina) to identify reactive metabolites linked to hepatotoxicity .

Q. What strategies optimize the synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with ruthenium catalysts for enantioselective hydrogenation of imine precursors. Monitor enantiomeric excess (ee) via chiral HPLC .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic mixtures, achieving >90% ee under mild conditions.

Q. How can derivatization enhance the photophysical properties of this compound for sensor applications?

- Methodological Answer :

- Fluorescent Probes : Introduce electron-donating groups (e.g., -OMe) at the naphthalene ring’s 4-position to redshift emission wavelengths. Characterize using UV-Vis and fluorescence spectroscopy .

- Chelation Design : Modify the amine with pyridyl or quinoline moieties to create metal-ion sensors. Test selectivity via titration experiments with transition metals (e.g., Cu, Zn) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.